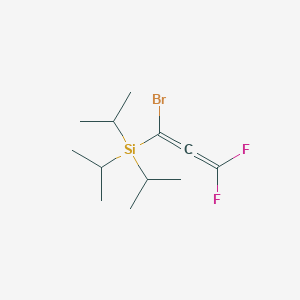![molecular formula C22H31NO2 B14183220 3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol CAS No. 915951-44-9](/img/structure/B14183220.png)
3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol is an organic compound that features a benzyloxy group, a phenylpropylamino group, and a hexanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzyloxy compound with a suitable halide, followed by the introduction of the phenylpropylamino group through nucleophilic substitution. The final step often includes the reduction of an intermediate to yield the desired hexanol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The phenylpropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction of the compound may produce primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and phenylpropylamino groups may facilitate binding to these targets, leading to inhibition or activation of certain pathways. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzyloxy)aniline: Shares the benzyloxy group but differs in the amine substitution.
3-(Benzyloxy)benzoic acid: Contains a benzyloxy group but has a carboxylic acid instead of an alcohol.
3-(Benzyloxy)propylamine: Similar structure but with a shorter carbon chain.
Uniqueness
3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in various reactions and interact with multiple molecular targets, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
915951-44-9 |
|---|---|
Molekularformel |
C22H31NO2 |
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
3-phenylmethoxy-1-(3-phenylpropylamino)hexan-2-ol |
InChI |
InChI=1S/C22H31NO2/c1-2-10-22(25-18-20-13-7-4-8-14-20)21(24)17-23-16-9-15-19-11-5-3-6-12-19/h3-8,11-14,21-24H,2,9-10,15-18H2,1H3 |
InChI-Schlüssel |
CLCNTEJIKDSYON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(CNCCCC1=CC=CC=C1)O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide](/img/structure/B14183148.png)
![6-Methoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]naphthalen-2-ol](/img/structure/B14183154.png)
![O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine](/img/structure/B14183160.png)
![Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol](/img/structure/B14183164.png)
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-phenylurea](/img/structure/B14183168.png)
![4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid](/img/structure/B14183194.png)




![3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14183212.png)
![1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]-](/img/structure/B14183213.png)
